molecular formula C20H23N3O5S B12206514 methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)benzoate

methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B12206514
M. Wt: 417.5 g/mol
InChI Key: AFOVTGDPGFCJLV-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a unique structure that includes a benzoate group, an indazole moiety, and a dioxidotetrahydrothiophene ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)benzoate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indazole ring, the introduction of the dioxidotetrahydrothiophene group, and the final coupling with the benzoate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophene group and have similar biological activities.

    1-Methylethyl 2-chloro-5-[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate: Another compound with a similar benzoate and oxathiin structure.

Uniqueness

Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 4-[[1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C20H23N3O5S/c1-28-20(25)13-6-8-14(9-7-13)21-19(24)18-16-4-2-3-5-17(16)23(22-18)15-10-11-29(26,27)12-15/h6-9,15H,2-5,10-12H2,1H3,(H,21,24)

InChI Key

AFOVTGDPGFCJLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4

Origin of Product

United States

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